molecular formula C18H24NO4+ B088490 Methscopolamine CAS No. 13265-10-6

Methscopolamine

Cat. No.: B088490
CAS No.: 13265-10-6
M. Wt: 318.4 g/mol
InChI Key: LZCOQTDXKCNBEE-XJMZPCNVSA-N
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Description

Methscopolamine is a quaternary ammonium derivative of scopolamine, primarily used as a muscarinic antagonist. It is commonly employed in the treatment of peptic ulcers, motion sickness, and other gastrointestinal disorders. This compound works by blocking the muscarinic acetylcholine receptors, thereby reducing gastric acid secretion and inhibiting gastrointestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methscopolamine is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound bromide is produced by reacting scopolamine with methyl bromide. The reaction is carried out in a solvent such as ethanol or isopropanol, followed by purification through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methscopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methscopolamine has a wide range of applications in scientific research:

Mechanism of Action

Methscopolamine exerts its effects by acting as a muscarinic antagonist. It blocks the muscarinic acetylcholine receptors, preventing the binding of acetylcholine. This inhibition reduces gastric acid secretion, inhibits gastrointestinal motility, and decreases salivary excretion. The compound also affects the central nervous system by blocking the transmission of nerve impulses in the parasympathetic nervous system .

Comparison with Similar Compounds

Methscopolamine is structurally similar to other muscarinic antagonists such as:

Uniqueness: this compound’s quaternary ammonium structure makes it less likely to cross the blood-brain barrier compared to its tertiary counterparts like scopolamine. This property reduces central nervous system side effects, making it a preferred choice for certain therapeutic applications .

Properties

IUPAC Name

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOQTDXKCNBEE-XJMZPCNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate)
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046931
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN ACETONE & IN CHLOROFORM
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER

CAS No.

13265-10-6
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methscopolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHSCOPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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